(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid

prolidase substrate specificity proline auxotrophy CHO-K1 cell growth assay

(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as glycyl-4-hydroxyproline (Gly-Hyp, H-Gly-Hyp-OH), is a dipeptide composed of glycine and trans-4-hydroxy-L-proline linked via a peptide bond. It belongs to the class of iminodipeptides characterized by a C-terminal proline or hydroxyproline residue and is a recognized proteolytic breakdown product of collagen, found endogenously in human urine.

Molecular Formula C7H12N2O4
Molecular Weight 188.18 g/mol
CAS No. 24587-32-4
Cat. No. B1581778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid
CAS24587-32-4
Molecular FormulaC7H12N2O4
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)CN)O
InChIInChI=1S/C7H12N2O4/c8-2-6(11)9-3-4(10)1-5(9)7(12)13/h4-5,10H,1-3,8H2,(H,12,13)
InChIKeyZJQXGJBINIMBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid (Gly-Hyp, CAS 24587-32-4): A Collagen-Derived Iminodipeptide for Prolidase Research and Biomarker Studies


(2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as glycyl-4-hydroxyproline (Gly-Hyp, H-Gly-Hyp-OH), is a dipeptide composed of glycine and trans-4-hydroxy-L-proline linked via a peptide bond [1]. It belongs to the class of iminodipeptides characterized by a C-terminal proline or hydroxyproline residue and is a recognized proteolytic breakdown product of collagen, found endogenously in human urine [2]. With a molecular formula of C₇H₁₂N₂O₄ and a molecular weight of 188.18 g/mol, this compound serves as a defined substrate for prolidase (EC 3.4.13.9) and a reference standard in LC-MS-based metabolomics and clinical diagnostics of prolidase deficiency [3].

Why Generic Substitution of (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid (Gly-Hyp) with Other Iminodipeptides Fails in Scientific Applications


Despite belonging to the same iminodipeptide family, Gly-Hyp exhibits distinct biological and physicochemical behavior that precludes its casual substitution with structurally analogous compounds such as Gly-Pro or Pro-Hyp. The presence of the 4-hydroxy group on the C-terminal pyrrolidine ring fundamentally alters substrate recognition by prolidase, leading to a complete loss of proline-donating capacity in auxotrophic cell models compared with Gly-Pro [1]. Furthermore, quantitative differences in enzymatic hydrolysis rates, NMR spectroscopic detectability in disease-state urine, and membrane interaction profiles in molecular dynamics simulations demonstrate that each iminodipeptide possesses unique, non-interchangeable properties that directly impact experimental outcomes [2][3]. Researchers and procurement specialists must therefore verify that the specific dipeptide identity matches the intended application rather than selecting a generic 'proline-containing dipeptide.'

Quantitative Evidence Guide: Measured Differentiation of (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid (Gly-Hyp) Against Key Comparators


Gly-Hyp Is Completely Ineffective at Supporting Proline-Auxotrophic Cell Growth, in Contrast to Gly-Pro

In a direct head-to-head comparison using the proline-auxotrophic CHO-K1 cell line, Gly-Pro supported normal cell growth in a dose-dependent manner, producing a growth curve similar to that of free proline. In contrast, Gly-Hyp was completely ineffective for growth at any tested concentration [1]. This functional dichotomy demonstrates that the 4-hydroxyl modification on the C-terminal proline residue abolishes the ability of prolidase to liberate proline for cellular metabolism, a property critical for studies of prolidase-dependent nutritional pathways.

prolidase substrate specificity proline auxotrophy CHO-K1 cell growth assay

Gly-Hyp Exhibits Lower Prolidase Hydrolysis Rate Compared with Pro-Hyp in Bacterial Enzyme Assays

Purified prolidase from Aureobacterium esteraromaticum hydrolyzed both Gly-Hyp and Pro-Hyp. However, the rate of hydrolysis for Pro-Hyp was the highest among all substrates tested, exceeding that of Gly-Hyp [1]. The enzyme exhibited an optimum pH of 9.0 for Pro-Hyp hydrolysis and was stable in the pH range of 5–10, with an optimum temperature of 45°C (10-min reaction) [1]. This kinetic hierarchy—Pro-Hyp > Gly-Hyp—demonstrates that the identity of the N-terminal amino acid significantly influences catalytic turnover, even when the C-terminal hydroxyproline is conserved.

prolidase kinetics substrate hydrolysis rate iminodipeptide specificity

Gly-Hyp and Pro-Hyp Are Not Quantifiable by 1H NMR in Prolidase-Deficient Urine, Unlike Gly-Pro

In 1H NMR spectroscopic analysis of urine from prolidase-deficient patients, the non-proline resonances of Gly-Pro, Ala-Pro, and Val-Pro could be assigned and used for quantification of the corresponding imidodipeptides. In contrast, Phe-Pro, Pro-Hyp, and Gly-Hyp could not be assigned in the spectrum of the patient's urine [1]. This differential detectability arises from spectral overlap and chemical shift characteristics unique to hydroxyproline-containing dipeptides, rendering Gly-Hyp unsuitable for NMR-based quantification in this diagnostic context while Gly-Pro serves as a robust quantitative marker.

prolidase deficiency 1H NMR diagnostics urinary iminodipeptide quantification

Gly-Hyp Displays Distinct Membrane Interaction Behavior Compared with Pro-Hyp in Molecular Dynamics Simulations

Accelerated molecular dynamics simulations of three collagen-derived peptides (Gly-Pro-Hyp, Pro-Hyp, and Gly-Hyp) interacting with a POPC lipid bilayer revealed that Pro-Hyp laterally condensed the membrane, resulting in an increase in bilayer thickness and rigidity, whereas Gly-Hyp and Gly-Pro-Hyp exhibited different membrane perturbation profiles [1]. Hydrogen bonding between the small collagen peptides and the plasma membrane played a significant role in their internalization, and the translocation behavior varied among the three peptides [1]. These computational findings indicate that the N-terminal residue identity and peptide length modulate membrane interaction, with potential implications for cellular uptake efficiency.

collagen peptide membrane interaction molecular dynamics simulation passive cellular uptake

Predicted Water Solubility of Gly-Hyp Exceeds That of Gly-Pro by Over 9-Fold

The predicted water solubility of Gly-Hyp is 325 g/L (ALOGPS), corresponding to a logS of 0.24, with a calculated logP of -3.1 [1]. In contrast, Gly-Pro (CAS 704-15-4) has a reported experimental water solubility of 34 mg/mL (approximately 34 g/L), with solubility described as 'very faint turbidity' . This approximate 9.6-fold higher predicted aqueous solubility for Gly-Hyp is consistent with the additional hydrogen-bonding capacity conferred by the 4-hydroxyl group on the pyrrolidine ring, which increases molecular polarity and reduces logP (Gly-Hyp: -3.1 vs. Gly-Pro: approximately -1.5 to -2.0 by comparable estimation methods). This solubility advantage may be relevant for applications requiring high-concentration aqueous stock solutions.

aqueous solubility dipeptide physicochemical properties formulation development

Optimal Application Scenarios for (2S,4R)-1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid (Gly-Hyp) Based on Quantitative Differentiation Evidence


Specificity Control for Prolidase Activity Assays in Proline Auxotrophy Studies

Gly-Hyp serves as the definitive negative-control substrate in CHO-K1 proline-auxotrophic growth assays. Because Gly-Hyp is completely ineffective at supporting cell growth while Gly-Pro functions as a full proline source, investigators can use Gly-Hyp to confirm that observed growth rescue is specifically attributable to prolidase-mediated proline liberation rather than to nonspecific dipeptide effects [1]. This application is directly supported by the head-to-head comparison data from Emmerson & Phang (1993).

Alternative Prolidase Substrate with Moderate Catalytic Turnover for Enzyme Characterization

When characterizing novel prolidase enzymes or performing inhibitor screening, Gly-Hyp offers a substrate with lower catalytic turnover compared with the highest-activity substrate Pro-Hyp, as established by Fujii et al. (1996) using bacterial prolidase [1]. This intermediate activity profile makes Gly-Hyp suitable for detecting both increases and decreases in enzymatic activity without saturating the assay signal, providing a wider dynamic range for comparative studies.

LC-MS Reference Standard for Hydroxyproline-Containing Iminodipeptide Identification in Urinary Metabolomics

Gly-Hyp has been unequivocally identified via LC-MS with atmospheric pressure ionization in the urine of patients with prolidase deficiency, alongside Pro-Hyp and Ile-Hyp [1]. As a commercially available, well-characterized dipeptide standard (typical purity ≥96–98% by HPLC), Gly-Hyp enables accurate retention time and mass spectral library matching in untargeted metabolomics workflows, particularly for collagen degradation biomarker panels where hydroxyproline-containing dipeptides serve as disease markers.

Formulation Reference Compound for Collagen-Derived Peptide Bioavailability and Membrane Permeation Studies

Gly-Hyp's distinct membrane interaction profile, characterized by hydrogen-bond-mediated translocation without the membrane-condensing effect observed for Pro-Hyp [1], combined with its predicted high aqueous solubility of 325 g/L [2], positions it as a useful comparator in pharmaceutical development of collagen peptide formulations. Researchers investigating structure-permeability relationships among collagen-derived dipeptides can employ Gly-Hyp to isolate the contribution of the N-terminal glycine residue to passive membrane transport.

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